4,4'-(Pentaazaphenalene-2,5-diyl))bis(N3-methyltriphenylamine)
Description
4,4'-(Pentaazaphenalene-2,5-diyl))bis(N3-methyltriphenylamine): is a complex organic compound characterized by its intricate molecular structure, which includes multiple aromatic rings and nitrogen atoms
Properties
Molecular Formula |
C46H37N9 |
|---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
3-N-methyl-4-[7-[2-(methylamino)-4-(N-phenylanilino)phenyl]-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaen-3-yl]-1-N,1-N-diphenylbenzene-1,3-diamine |
InChI |
InChI=1S/C46H37N9/c1-47-40-30-36(53(32-16-7-3-8-17-32)33-18-9-4-10-19-33)26-28-38(40)44-49-42-24-15-25-43-50-45(52-46(51-44)55(42)43)39-29-27-37(31-41(39)48-2)54(34-20-11-5-12-21-34)35-22-13-6-14-23-35/h3-31,47-48H,1-2H3 |
InChI Key |
LDULVQMUMOXIKM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=NC(=NC6=CC=CC(=N4)N65)C7=C(C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-(Pentaazaphenalene-2,5-diyl))bis(N3-methyltriphenylamine) typically involves multi-step organic reactions. One common approach is the condensation of N3-methyltriphenylamine with pentaazaphenalene derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the specific chemical reactions required. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4,4'-(Pentaazaphenalene-2,5-diyl))bis(N3-methyltriphenylamine): can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: : Reduction reactions can be used to modify the compound, potentially enhancing its reactivity or stability.
Substitution: : Substitution reactions can introduce new functional groups into the compound, expanding its utility in various applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation may produce quinones or other oxidized derivatives, while reduction may yield amines or other reduced forms of the compound.
Scientific Research Applications
4,4'-(Pentaazaphenalene-2,5-diyl))bis(N3-methyltriphenylamine): has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, potentially leading to the discovery of new materials or drugs.
Biology: : Its unique structure may make it useful in biological studies, such as probing molecular interactions or serving as a fluorescent marker.
Medicine: : The compound's potential biological activity could be explored for therapeutic applications, such as in the development of new drugs or treatments.
Industry: : Its properties may be harnessed in various industrial processes, such as in the creation of advanced materials or as a component in electronic devices.
Mechanism of Action
The mechanism by which 4,4'-(Pentaazaphenalene-2,5-diyl))bis(N3-methyltriphenylamine) exerts its effects depends on its specific application. For example, in a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The pathways involved would be determined by the nature of these interactions and the resulting biological responses.
Comparison with Similar Compounds
List of Similar Compounds
Triphenylamine derivatives
Pentaazaphenalene-based compounds
Other nitrogen-rich heterocyclic compounds
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications offer numerous opportunities for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
